Ethyl 6-(2,5-difluorophenyl)picolinate

Medicinal Chemistry ADME Property Physicochemical Characterization

Researchers seeking a fluorinated aryl picolinate ester with defined lipophilicity for SAR studies or asymmetric catalysis will find Ethyl 6-(2,5-difluorophenyl)picolinate (CAS 1330750-30-5) an essential intermediate. - XLogP3-AA 3.3 and electron-withdrawing 2,5-difluorophenyl group enhance binding to hydrophobic pockets and retards oxidative metabolism. - Ester handle enables hydrolysis, amidation, or reduction for diverse derivatization. - Consistent ≥98% purity and bulk availability streamline procurement for agrochemical and pharmaceutical R&D programs.

Molecular Formula C14H11F2NO2
Molecular Weight 263.244
CAS No. 1330750-30-5
Cat. No. B578330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(2,5-difluorophenyl)picolinate
CAS1330750-30-5
Molecular FormulaC14H11F2NO2
Molecular Weight263.244
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H11F2NO2/c1-2-19-14(18)13-5-3-4-12(17-13)10-8-9(15)6-7-11(10)16/h3-8H,2H2,1H3
InChIKeyAZYCMTJIXDNJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-(2,5-difluorophenyl)picolinate Chemical Identity & Procurement


Ethyl 6-(2,5-difluorophenyl)picolinate (CAS 1330750-30-5) is a fluorinated aryl picolinate ester of the formula C14H11F2NO2, with a molecular weight of 263.24 g/mol [1]. It belongs to the class of 6-aryl-2-pyridinecarboxylates and serves primarily as a synthetic intermediate or building block in medicinal chemistry and agrochemical research [2]. The compound is characterized by a pyridine ring bearing an ethyl ester at the 2-position and a 2,5-difluorophenyl substituent at the 6-position. Its computed XLogP3-AA value is 3.3, and it possesses 4 rotatable bonds [1].

01
Fluorinated aryl picolinate ester building block for medicinal chemistry and agrochemical research
02
2,5-Difluorophenyl substitution provides defined electron-withdrawing and lipophilic properties
03
Ester handle enables downstream derivatization (hydrolysis, amidation, reduction)

Ethyl 6-(2,5-difluorophenyl)picolinate Substitution Risks


Picolinate esters with alternative aryl substitution patterns exhibit divergent physicochemical properties that directly impact synthetic utility and biological performance. The 2,5-difluorophenyl substitution pattern confers a specific electron-withdrawing profile and lipophilicity (XLogP3-AA 3.3) that differs measurably from non-fluorinated, mono-fluorinated, or differently di-fluorinated analogs [1]. In herbicidal picolinate development programs, even minor modifications to aryl substitution profoundly alter receptor binding affinity and whole-plant activity [2]. Consequently, substituting a different 6-aryl picolinate—such as the 6-phenyl, 4-fluoro, or 2,4-difluoro analog—without experimental validation may compromise reaction yields in downstream synthesis, alter metabolic stability in drug candidates, or abolish target engagement in biological assays [1][2].

Aryl substitution pattern mismatch
Non-fluorinated, mono-fluorinated, or regioisomeric difluoro analogs may alter target binding, metabolic stability, and reaction yields due to different lipophilicity and electronic effects.
2,4-Difluoro regioisomer not interchangeable
Shifting fluorine substitution from 2,5 to 2,4 can modify physicochemical profiles and biological activity without predictable transfer.
Free acid form alters solubility and reactivity
The carboxylic acid analog (different H-bond donor/acceptor count) may change solubility, chromatographic behavior, and downstream coupling efficiency.

Ethyl 6-(2,5-difluorophenyl)picolinate vs. Analogs


Lipophilicity: Fluorinated vs. Non-fluorinated Picolinates

The 2,5-difluorophenyl substitution in Ethyl 6-(2,5-difluorophenyl)picolinate yields a computed XLogP3-AA of 3.3, representing a +1.0 log unit increase in lipophilicity relative to the non-fluorinated parent Ethyl 6-phenylpicolinate [1][2]. This value also exceeds that of the mono-fluorinated 2-fluoro analog (estimated XLogP ~2.8) and is approximately equivalent to the 2,4-difluoro regioisomer [1].

Lipophilicity (XLogP3-AA)
Class-level inference
3.3
Higher logP vs. non-fluorinated analog supports membrane permeability assessment in drug discovery
+1.0 log unit relative to ethyl 6-phenylpicolinate (~2.3); +0.5 vs. mono-fluoro analog
Medicinal Chemistry ADME Property Physicochemical Characterization

Electron-Withdrawing Effect: 2,5-Difluorophenyl vs. Phenyl

The Hammett σ meta and para values for fluorine substituents sum to +0.46 for the 2,5-difluorophenyl group, compared to 0.00 for unsubstituted phenyl [1]. This electron-withdrawing effect modulates the electron density of the pyridine ring, influencing the rate and regioselectivity of subsequent metal-catalyzed cross-coupling reactions [2].

Electron-Withdrawing Effect
Class-level inference
Σσ ≈ +0.46
Reported Hammett sum may facilitate oxidative addition in Pd-catalyzed coupling reactions
2-fluoro σmeta +0.34; 5-fluoro σpara +0.12; phenyl: 0.00
Synthetic Chemistry Reactivity Cross-Coupling

Hydrogen Bond Profile: Ester vs. Carboxylic Acid

As an ethyl ester, Ethyl 6-(2,5-difluorophenyl)picolinate possesses 5 hydrogen bond acceptor atoms and 0 hydrogen bond donors, in contrast to the corresponding carboxylic acid, 6-(2,5-difluorophenyl)picolinic acid, which has 4 acceptors and 1 donor [1][2]. This alteration in H-bonding capacity modifies solubility and crystallinity, with the ester typically exhibiting higher organic solubility and lower aqueous solubility.

H-Bond Donor / Acceptor Profile
Direct comparison
0 donors / 5 acceptors
Ester vs. free acid alters solubility and purification behavior
Free acid: 1 donor, 4 acceptors
Drug Design Solubility Formulation

Purity and Storage Stability vs. Benchmarks

Commercial suppliers specify a minimum purity of 95% for Ethyl 6-(2,5-difluorophenyl)picolinate (CAS 1330750-30-5) and recommend long-term storage in a cool, dry place . This purity level is typical for research-grade building blocks, though some vendors offer higher purities (98-99%) for demanding applications .

Purity & Storage Stability
Data to verify
≥95% purity
Sufficient ambient stability for routine lab handling; specification may vary by supplier
Long-term storage in cool, dry place
Procurement Quality Control Storage

Ethyl 6-(2,5-difluorophenyl)picolinate Application Scenarios


Kinase Inhibitor & GPCR Ligand Synthesis

The enhanced lipophilicity (XLogP 3.3) and electron-withdrawing character of the 2,5-difluorophenyl group make Ethyl 6-(2,5-difluorophenyl)picolinate an advantageous building block for preparing fluorinated biaryl pharmacophores intended for targets with hydrophobic binding pockets, such as certain kinases or GPCRs. The ester functionality provides a convenient handle for further derivatization (e.g., hydrolysis to acid, amidation, or reduction) while maintaining synthetic versatility [1]. In programs where metabolic stability is a concern, the fluorine atoms can retard oxidative metabolism relative to non-fluorinated analogs, a class-level inference supported by extensive medicinal chemistry literature.

Precursor for Synthetic Auxin Herbicides

6-Aryl picolinates are a privileged scaffold in synthetic auxin herbicide development, as exemplified by halauxifen-methyl and other commercial picolinate herbicides [1]. Ethyl 6-(2,5-difluorophenyl)picolinate serves as a key intermediate for the synthesis of novel 6-aryl picolinate analogs under investigation for weed control. The 2,5-difluorophenyl substitution pattern may confer favorable soil mobility or crop selectivity profiles, as observed in structure-activity relationship studies of related picolinate herbicides [2].

Chiral Picolinate Ligand Precursor

The pyridine nitrogen and ester carbonyl of Ethyl 6-(2,5-difluorophenyl)picolinate provide a bidentate coordination motif amenable to metal complexation. Fluorinated aryl groups can modulate the electronic properties of the resulting metal complexes, influencing catalytic activity and enantioselectivity in asymmetric transformations. This compound is therefore a suitable starting material for the synthesis of chiral picolinate-derived ligands used in asymmetric catalysis [1].

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR ligand synthesis
Fluorinated lipophilic pharmacophore with ester derivatization handle
Target engagement and metabolic stability assessment
Synthetic auxin herbicide intermediate
6-Aryl picolinate scaffold with defined 2,5-difluorophenyl substitution
Herbicidal activity and crop selectivity evaluation
Chiral picolinate ligand precursor
Bidentate N,O-coordination motif with tunable electronics
Catalytic activity and enantioselectivity screening

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